molecular formula C23H25N5O B11296713 2-Methyl-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide

2-Methyl-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide

Cat. No.: B11296713
M. Wt: 387.5 g/mol
InChI Key: GPXKWWFMZFXJMN-UHFFFAOYSA-N
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Description

2-Methyl-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its intricate structure, which includes a pyrimidine ring, a pyrrolidine ring, and a benzamide moiety. Its unique configuration allows it to interact with various biological targets, making it a valuable subject of study for potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide typically involves multiple steps, starting with the preparation of the pyrimidine and pyrrolidine intermediates. One common method involves the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis to yield 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide . This intermediate is then further reacted with various reagents to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds.

Scientific Research Applications

2-Methyl-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Methyl-N-(4-{[6-methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide apart is its unique combination of functional groups, which allows for versatile interactions with a wide range of biological targets. This versatility makes it a valuable compound for both research and potential therapeutic applications.

Properties

Molecular Formula

C23H25N5O

Molecular Weight

387.5 g/mol

IUPAC Name

2-methyl-N-[4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]benzamide

InChI

InChI=1S/C23H25N5O/c1-16-7-3-4-8-20(16)22(29)26-19-11-9-18(10-12-19)25-21-15-17(2)24-23(27-21)28-13-5-6-14-28/h3-4,7-12,15H,5-6,13-14H2,1-2H3,(H,26,29)(H,24,25,27)

InChI Key

GPXKWWFMZFXJMN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC3=NC(=NC(=C3)C)N4CCCC4

Origin of Product

United States

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